3-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-23-10-12-24(13-11-23)20(18-9-14-27-16-18)15-22-21(25)8-5-17-3-6-19(26-2)7-4-17/h3-4,6-7,9,14,16,20H,5,8,10-13,15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTHCEPPMQCAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CCC2=CC=C(C=C2)OC)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide is a synthetic derivative with potential biological activity. Understanding its pharmacological profile, including mechanisms of action, efficacy, and safety, is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.55 g/mol. The presence of functional groups such as the methoxy group and piperazine ring contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives containing piperazine and thiophene rings have shown significant antimicrobial effects against various pathogens.
- Cytotoxic Effects : Related compounds have been evaluated for their cytotoxicity against cancer cell lines, showing promising results in inducing apoptosis.
- Dopamine Receptor Affinity : Compounds with similar aromatic structures have demonstrated selective binding to dopamine receptors, particularly D4 receptors.
Antimicrobial Activity
A study on related thiophene derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds showed inhibition zones ranging from 17 mm to 23 mm against E. coli and B. mycoides, indicating strong antimicrobial potential .
Cytotoxicity in Cancer Cell Lines
Research on structurally similar compounds revealed significant cytotoxic activity against various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity.
- U-937 (monocytic leukemia) : Similar compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Dopamine D4 Receptor Binding
Compounds structurally related to the target molecule have been studied for their affinity to dopamine receptors. One notable compound exhibited an IC50 of 0.057 nM for the D4 receptor, suggesting that modifications in the structure can significantly enhance receptor selectivity .
Data Tables
| Activity Type | Tested Compound | IC50/Zone of Inhibition | Target |
|---|---|---|---|
| Antimicrobial | Thiophene Derivative | 21 mm (E. coli) | Bacterial Pathogens |
| Cytotoxicity | MCF-7 Cell Line | 0.65 - 2.41 µM | Breast Cancer |
| Dopamine Receptor Binding | D4 Receptor Affinity Compound | 0.057 nM | Dopamine D4 Receptor |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 3-(4-methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide exhibit significant antimicrobial activity. For instance, studies have shown that piperazine derivatives can inhibit various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antitumor Effects
The compound has been investigated for its antitumor properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the methoxyphenyl group is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity against tumor cells .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a related compound against biofilms formed by Staphylococcus aureus. The results indicated that the compound reduced biofilm formation significantly at sub-MIC concentrations, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. The findings highlighted its potential use as an adjunct therapy in cancer treatment regimens .
Comparison with Similar Compounds
Piperazine Derivatives
Compounds like 7g () and the target molecule share a piperazine core, which is critical for CNS penetration and receptor interaction. However, 7g incorporates a dichlorophenyl group, enhancing affinity for dopamine D3 receptors, whereas the target compound’s 4-methylpiperazine may prioritize metabolic stability over receptor specificity .
Tetrazole-Containing Analogs
Acrylamide vs. Propanamide Backbones
The acrylamide derivative 6q () demonstrates the impact of backbone rigidity on bioactivity. Its α,β-unsaturated carbonyl group may facilitate covalent binding to targets, unlike the saturated propanamide chain in the target compound, which favors conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
